NSC117079

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NSC117079 est un nouvel inhibiteur de petite molécule de la phosphatase de domaine d'homologie de pleckstrine et de protéine à répétition riche en leucine (PHLPP). PHLPP est une phosphatase qui régule négativement la voie de signalisation d'Akt, qui est impliquée dans divers processus cellulaires tels que la croissance cellulaire, la survie et le métabolisme. En inhibant PHLPP, this compound peut améliorer la signalisation d'Akt, ce qui en fait un agent thérapeutique potentiel pour les affections où une activité d'Akt accrue est bénéfique .

Méthodes De Préparation

La synthèse de NSC117079 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Le composé est généralement préparé en laboratoire à l'aide de techniques de synthèse organique. La voie de synthèse comprend la formation d'intermédiaires clés par des réactions telles que la condensation, la cyclisation et la sulfonation. Le produit final est purifié à l'aide de techniques chromatographiques pour atteindre une pureté élevée .

Pour la production industrielle, la synthèse de this compound impliquerait probablement l'optimisation des procédures à l'échelle du laboratoire pour s'adapter aux réactions à grande échelle. Cela comprend l'utilisation de récipients de réaction plus grands, de méthodes de purification plus efficaces et de mesures de contrôle qualité strictes pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

NSC117079 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés. Les agents oxydants couramment utilisés comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des formes réduites.

Substitution : this compound peut subir des réactions de substitution nucléophile où les groupes fonctionnels sont remplacés par des nucléophiles. Les réactifs courants comprennent les halogénures et les amines.

Hydrolyse : Le composé peut être hydrolysé en milieu acide ou basique pour se décomposer en fragments plus petits.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de PHLPP et ses effets sur la voie de signalisation d'Akt.

Biologie : Employé dans des études de culture cellulaire pour enquêter sur le rôle de PHLPP dans les processus cellulaires tels que l'apoptose, la prolifération et la différenciation.

Médecine : Exploré comme agent thérapeutique potentiel pour des affections telles que le cancer, où une signalisation d'Akt accrue peut favoriser la survie et la croissance cellulaires.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie de signalisation d'Akt et les processus cellulaires associés .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de PHLPP, une phosphatase qui déphosphoryle et inactive Akt. En inhibant PHLPP, this compound empêche la déphosphorylation d'Akt, améliorant ainsi la signalisation d'Akt. Cela conduit à une phosphorylation accrue des cibles en aval telles que FOXO1, ERK1/2 et PKC, qui sont impliquées dans divers processus cellulaires .

Applications De Recherche Scientifique

NSC117079 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of PHLPP and its effects on the Akt signaling pathway.

Biology: Employed in cell culture studies to investigate the role of PHLPP in cellular processes such as apoptosis, proliferation, and differentiation.

Medicine: Explored as a potential therapeutic agent for conditions such as cancer, where enhanced Akt signaling can promote cell survival and growth.

Industry: Utilized in the development of new drugs targeting the Akt signaling pathway and related cellular processes .

Mécanisme D'action

NSC117079 exerts its effects by inhibiting the activity of PHLPP, a phosphatase that dephosphorylates and inactivates Akt. By inhibiting PHLPP, this compound prevents the dephosphorylation of Akt, thereby enhancing Akt signaling. This leads to increased phosphorylation of downstream targets such as FOXO1, ERK1/2, and PKC, which are involved in various cellular processes .

Comparaison Avec Des Composés Similaires

NSC117079 est comparé à d'autres inhibiteurs de PHLPP tels que NSC45586 et NSC74429. Bien que tous ces composés inhibent PHLPP, ils diffèrent par leurs structures chimiques, leurs puissances et leurs effets spécifiques sur les processus cellulaires. Par exemple :

This compound est unique dans sa structure chimique spécifique et sa capacité à améliorer l'adhésion et la migration des neutrophiles, ce qui en fait un outil précieux pour étudier le rôle de PHLPP dans divers processus cellulaires .

Propriétés

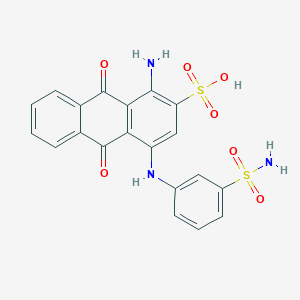

IUPAC Name |

1-amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O7S2/c21-18-15(32(28,29)30)9-14(23-10-4-3-5-11(8-10)31(22,26)27)16-17(18)20(25)13-7-2-1-6-12(13)19(16)24/h1-9,23H,21H2,(H2,22,26,27)(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSBZAWDPSTOEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)N)S(=O)(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2657251.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2657254.png)

![(E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2657255.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2657257.png)

![2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2657258.png)

![2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid](/img/structure/B2657260.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2657263.png)

![3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2657270.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2657272.png)